2-Ethylpyrazine

Vue d'ensemble

Description

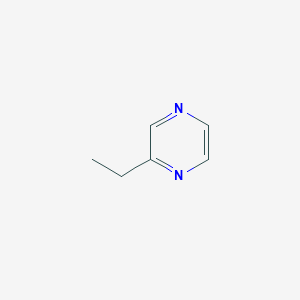

La 2-Éthylpyrazine est un composé organique de formule moléculaire C6H8N2. Elle appartient à la classe des pyrazines, qui sont des composés organiques aromatiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote en positions 1 et 4. La 2-Éthylpyrazine est connue pour son arôme distinctif de noisette, de moisi et de chocolat, ce qui en fait un agent aromatisant précieux dans l'industrie alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 2-Éthylpyrazine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de la 2-chloroacétophénone avec l'ammoniac pour former une amino-cétone, qui subit ensuite une condensation et une oxydation pour donner la 2-Éthylpyrazine . Une autre méthode implique le couplage croisé de cycles pyrrole avec des acyl (bromo)acétylènes, suivi de l'addition de propargylamine et d'une cyclisation intramoléculaire .

Méthodes de production industrielle : La production industrielle de la 2-Éthylpyrazine implique généralement la réaction de Maillard, qui se produit entre les acides aminés et les sucres réducteurs pendant le processus de torréfaction de produits alimentaires tels que les grains de café et les graines de sésame . Cette méthode est privilégiée en raison de son efficacité et du rendement élevé du composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions : La 2-Éthylpyrazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement réactive en présence d'agents oxydants, ce qui conduit à la formation d'oxydes d'azote et d'autres sous-produits .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la 2-Éthylpyrazine comprennent l'acide nitrique pour l'oxydation et l'hydrogène gazeux pour la réduction. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour assurer les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions de la 2-Éthylpyrazine comprennent les oxydes d'azote, le monoxyde de carbone et le dioxyde de carbone . Ces produits sont souvent analysés à l'aide de techniques telles que la chromatographie gazeuse et la spectrométrie de masse pour déterminer leur composition et leur concentration.

4. Applications de la recherche scientifique

La 2-Éthylpyrazine a un large éventail d'applications dans la recherche scientifique. En chimie, elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, elle sert de composé modèle pour l'étude de la réaction de Maillard et de son rôle dans le développement de la saveur des aliments . En médecine, la 2-Éthylpyrazine est étudiée pour ses effets thérapeutiques potentiels, y compris sa capacité à induire la vasodilatation en activant la synthase d'oxyde nitrique endothéliale . Dans l'industrie, elle est utilisée comme agent aromatisant dans divers produits alimentaires en raison de son arôme distinctif .

5. Mécanisme d'action

Le mécanisme d'action de la 2-Éthylpyrazine implique l'activation de la synthase d'oxyde nitrique endothéliale, conduisant à la synthèse d'oxyde nitrique. L'oxyde nitrique induit ensuite la vasodilatation en augmentant les niveaux de monophosphate cyclique de guanosine dans les cellules musculaires lisses, entraînant une relaxation et une augmentation du flux sanguin . Ce mécanisme est particulièrement intéressant dans l'étude des maladies cardiovasculaires et des interventions thérapeutiques potentielles.

Composés similaires :

- Pyrazine

- 2-Méthylpyrazine

- 2,5-Diméthylpyrazine

- Tétraméthylpyrazine

Comparaison : La 2-Éthylpyrazine est unique parmi ses composés similaires en raison de sa substitution spécifique par un groupe éthyle, qui lui confère un arôme et un profil de saveur distinctifs. Alors que la pyrazine et ses dérivés se retrouvent couramment dans les produits cuits et rôtis, la 2-Éthylpyrazine est particulièrement reconnue pour son arôme de noisette et de chocolat . La tétraméthylpyrazine, quant à elle, est connue pour ses propriétés antioxydantes potentielles et son rôle dans le piégeage des anions superoxydes .

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

2-Ethylpyrazine is predominantly used as a flavoring agent in the food industry due to its nutty and roasted aroma. It enhances the sensory profile of various products, particularly in:

- Beverages : Commonly added to coffee, tea, and alcoholic drinks to impart a desirable flavor.

- Confectionery : Utilized in chocolates and candies to enhance taste complexity.

- Fragrance formulations : Employed in perfumes and scented products to add depth and richness.

Case Study: Flavor Enhancement in Coffee

Research indicates that 2-EP significantly contributes to the aroma profile of roasted coffee beans. A study found that its presence correlates with consumer preference for certain coffee blends, demonstrating its importance in product formulation .

Agricultural Applications

In agriculture, 2-EP serves as a plant growth regulator. Its application promotes healthier crop development and can improve yield. This is particularly beneficial for farmers aiming to enhance productivity.

Data Table: Effects of this compound on Plant Growth

| Application | Effect on Growth | Concentration |

|---|---|---|

| Seed Germination | Enhanced | 10-100 ppm |

| Root Development | Improved | 5-50 ppm |

| Overall Yield | Increased | 20-200 ppm |

Pharmacological Research

Recent studies have highlighted the potential of 2-EP in pharmacological applications, particularly concerning vascular health. Research has demonstrated that:

- Vasodilatation : 2-EP induces vasodilatation by promoting nitric oxide (NO) release, which increases peripheral blood flow. This effect is significant for individuals suffering from conditions related to poor circulation .

Case Study: Nitric Oxide Release

A study conducted on rat thoracic aorta revealed that 2-EP significantly enhances NO synthesis through endothelial NO synthase activation, leading to increased cyclic GMP levels and subsequent vasodilation .

Analytical Chemistry

In analytical chemistry, 2-EP is utilized as a reference compound in chromatography. Its distinct properties make it useful for identifying and quantifying other substances within complex mixtures.

Application Example

In gas chromatography-mass spectrometry (GC-MS), 2-EP serves as a benchmark for calibrating instruments and ensuring accurate measurement of volatile compounds in food samples.

Toxicological Studies

The safety profile of 2-EP has been evaluated concerning its effects on growth and angiogenesis. Research indicates that at low concentrations, it can inhibit DNA synthesis and affect vascular development in embryonic tissues .

Data Table: Inhibitory Effects of this compound

| Concentration | Effect on Growth (CAM) | DNA Synthesis Inhibition |

|---|---|---|

| Picomolar | Significant | High |

| Nanomolar | Moderate | Moderate |

Mécanisme D'action

The mechanism of action of 2-Ethylpyrazine involves the activation of endothelial nitric oxide synthase, leading to the synthesis of nitric oxide. Nitric oxide then induces vasodilation by increasing the levels of cyclic guanosine monophosphate in smooth muscle cells, resulting in relaxation and increased blood flow . This mechanism is of particular interest in the study of cardiovascular diseases and potential therapeutic interventions.

Comparaison Avec Des Composés Similaires

- Pyrazine

- 2-Methylpyrazine

- 2,5-Dimethylpyrazine

- Tetramethylpyrazine

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, this compound is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

Activité Biologique

2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, characterized by its distinctive odor and biological properties. This article delves into the biological activity of this compound, exploring its antimicrobial effects, potential applications in food safety, and its interaction with biological systems.

This compound (C6H8N2) is a colorless liquid with a strong, nutty odor. It is primarily used in the food industry as a flavoring agent due to its pleasant aroma. The compound is synthesized through various methods, including the reaction of ethylamine with diketene or through the thermal degradation of certain amino acids.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study demonstrated that at concentrations of 0.3%, 0.6%, and 1.2%, this compound effectively reduced bacterial colonies of Escherichia coli over time, with higher concentrations leading to more substantial reductions in cell viability .

| Concentration (%) | Incubation Time (h) | Bacterial Reduction (%) |

|---|---|---|

| 0.3 | 2 | 30 |

| 0.6 | 4 | 50 |

| 1.2 | 6 | 80 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi. Studies have indicated that it inhibits the growth of fungi such as Candida albicans and Fusarium culmorum, making it a potential candidate for use in food preservation and safety .

Case Studies and Applications

Food Industry

This compound's antimicrobial properties have prompted research into its application as a natural preservative in food products. A study highlighted its effectiveness in reducing microbial load in chocolate, where it contributed to both flavor enhancement and extended shelf life .

Behavioral Responses in Insects

Interestingly, research on the olfactory responses of Drosophila larvae revealed that this compound elicits distinct behavioral reactions when compared to structurally similar compounds like 2-methylpyrazine. This difference suggests potential applications in pest control by disrupting the olfactory navigation of insects towards food sources or hosts .

Toxicological Considerations

While the beneficial effects of this compound are notable, its safety profile must also be considered. The Joint FAO/WHO Expert Committee on Food Additives evaluated the compound and established acceptable daily intake levels, ensuring that usage in food does not pose health risks .

Propriétés

IUPAC Name |

2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIJIWMDBAGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065676 | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-1.000 | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.67 [mmHg] | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13925-00-3, 1392-50-3 | |

| Record name | 2-Ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moldin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.